molecular formula C17H17BrN2OS B2831055 N-[4-(4-methoxyphenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide CAS No. 477526-07-1

N-[4-(4-methoxyphenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide

Cat. No. B2831055
CAS RN: 477526-07-1
M. Wt: 377.3
InChI Key: PNMDGTPNFFZKFT-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide, commonly known as MTT, is a chemical compound that has been widely used in scientific research for its ability to measure cellular metabolic activity. MTT is a yellow-colored dye that is reduced to formazan by mitochondrial enzymes in living cells. The amount of formazan produced is proportional to the number of viable cells in a culture, making MTT a valuable tool for cell viability assays.

Scientific Research Applications

Antimicrobial Activity

The synthesized N,4-diphenylthiazol-2-amine derivatives have been evaluated for their antimicrobial properties. Notably, most of these compounds exhibit potent antifungal activity. Additionally, they demonstrate moderate antibacterial activity against both sensitive and resistant bacterial strains. These findings are crucial in the ongoing battle against microbial multidrug resistance .

Anti-Inflammatory Potential

Beyond antimicrobial effects, these derivatives also display good anti-inflammatory activity. This property is valuable in the context of various inflammatory conditions. Researchers have observed promising results in preclinical studies, warranting further investigation .

Binding Affinity Against Specific Proteins

In silico studies reveal that N,4-diphenylthiazol-2-amine derivatives exhibit favorable binding affinity profiles against specific proteins. Notably, they interact well with S. aureus (PDB ID: 1AD4) and C. albicans (PDB ID: 1AI9). Understanding these interactions can guide drug design and optimization .

Drug Discovery and Lead Optimization

The thiazole ring, a core moiety in this compound, has attracted attention in drug discovery. Its heterocyclic structure, with sulfur and nitrogen at specific positions, offers potential for novel therapeutic agents. Researchers explore modifications to enhance biological activity and optimize lead compounds .

Pharmacological Studies

Efforts to combat antimicrobial and anticancer drug resistance have led to investigations into N,4-diphenylthiazol-2-amine derivatives. These studies aim to uncover their pharmacological significance, potentially opening new avenues for therapeutic interventions .

Structural Characterization

The synthesized derivatives have undergone thorough characterization using techniques such as 1H NMR, 13C NMR, FT-IR, and GCMS. Single-crystal X-ray diffraction studies confirm their formation. Understanding the compound’s structure aids in predicting its behavior and interactions .

properties

IUPAC Name

4-(4-methoxyphenyl)-3-methyl-N-phenyl-1,3-thiazol-3-ium-2-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS.BrH/c1-19-16(13-8-10-15(20-2)11-9-13)12-21-17(19)18-14-6-4-3-5-7-14;/h3-12H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMDGTPNFFZKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(SC=C1C2=CC=C(C=C2)OC)NC3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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